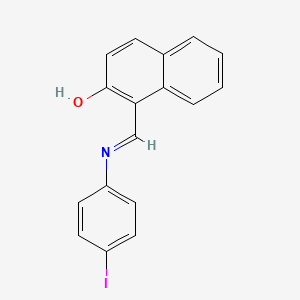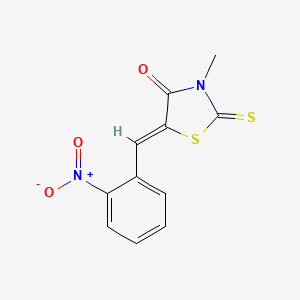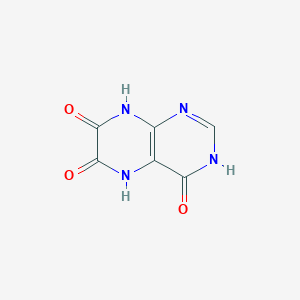![molecular formula C29H21N3O4 B10876389 (3,4-Dimethylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone](/img/structure/B10876389.png)
(3,4-Dimethylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-DIMETHYLPHENYL){3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}METHANONE is a complex organic compound with a molecular formula of C29H21N3O4 This compound is characterized by its intricate structure, which includes a quinoxaline moiety, a nitrophenyl group, and a dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIMETHYLPHENYL){3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}METHANONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and an organoboron reagent . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3,4-DIMETHYLPHENYL){3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The quinoxaline moiety can participate in reduction reactions, potentially altering its electronic properties.
Substitution: The phenoxy and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the compound and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the phenyl rings.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.
Medicine: The compound’s ability to undergo various chemical modifications allows for the exploration of its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of (3,4-DIMETHYLPHENYL){3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}METHANONE is not fully understood, but it is believed to involve interactions with specific molecular targets. The quinoxaline moiety, for example, is known to interact with various enzymes and receptors, potentially modulating their activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
(3,4-DIMETHYL-PHENYL)- (3-NITRO-PHENYL)-METHANONE: This compound shares the dimethylphenyl and nitrophenyl groups but lacks the quinoxaline moiety, making it less complex.
(3,4-DIMETHYL-PHENYL)- (4-PHENOXY-PHENYL)-METHANONE: Similar in structure but with a phenoxy group instead of the quinoxaline moiety.
Uniqueness
The presence of the quinoxaline moiety in (3,4-DIMETHYLPHENYL){3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}METHANONE distinguishes it from other similar compounds. This structural feature contributes to its unique electronic properties and potential biological activities, making it a valuable compound for research and development.
属性
分子式 |
C29H21N3O4 |
|---|---|
分子量 |
475.5 g/mol |
IUPAC 名称 |
(3,4-dimethylphenyl)-[3-nitro-4-(4-quinoxalin-2-ylphenoxy)phenyl]methanone |
InChI |
InChI=1S/C29H21N3O4/c1-18-7-8-21(15-19(18)2)29(33)22-11-14-28(27(16-22)32(34)35)36-23-12-9-20(10-13-23)26-17-30-24-5-3-4-6-25(24)31-26/h3-17H,1-2H3 |
InChI 键 |
GIZKEJJOHRQDKO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-2-(4-fluorophenyl)-5-propyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876306.png)
![1-(furan-2-ylmethyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B10876309.png)
![N'',N'''-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide](/img/structure/B10876313.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10876321.png)

![4-(2-chlorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876327.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876355.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B10876358.png)
![Ethyl 4-{[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10876364.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10876374.png)
![N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide](/img/structure/B10876383.png)

